molecular formula C11H12N2O2 B13082691 2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid

2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid

Cat. No.: B13082691
M. Wt: 204.22 g/mol
InChI Key: KUCNYJVKWKTCNT-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with a butynylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine-4-carboxylic acid and but-3-yn-2-amine.

    Coupling Reaction: The but-3-yn-2-amine is coupled with 6-methylpyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: The major products include oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.

Uniqueness

2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-7(2)12-10-6-9(11(14)15)5-8(3)13-10/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

KUCNYJVKWKTCNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC(C)C#C)C(=O)O

Origin of Product

United States

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